molecular formula C23H19N3O2 B14122311 N-(diphenylmethyl)-N'-(1H-indol-4-yl)ethanediamide CAS No. 1144447-36-8

N-(diphenylmethyl)-N'-(1H-indol-4-yl)ethanediamide

Cat. No.: B14122311
CAS No.: 1144447-36-8
M. Wt: 369.4 g/mol
InChI Key: ZFFVGYTWTRSMBY-UHFFFAOYSA-N
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Description

N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: is a synthetic organic compound that features both indole and diphenylmethyl groups. Compounds containing indole structures are often of interest due to their biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide typically involves the following steps:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, various functionalization reactions can be performed to introduce the ethanediamide moiety.

    Introduction of the Diphenylmethyl Group: This step may involve the use of diphenylmethyl chloride or a similar reagent under basic conditions to attach the diphenylmethyl group to the nitrogen atom of the ethanediamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole or diphenylmethyl moieties.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indole ring or the diphenylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring might yield indole-2,3-dione derivatives.

Scientific Research Applications

N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide: could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Investigation of its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide would depend on its specific interactions with biological targets. Generally, indole derivatives can interact with various enzymes, receptors, and other proteins, influencing cellular pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    N-(diphenylmethyl)-N’-(1H-indol-3-yl)ethanediamide: Similar structure but with the indole nitrogen at a different position.

    N-(diphenylmethyl)-N’-(1H-indol-5-yl)ethanediamide: Another positional isomer.

    N-(diphenylmethyl)-N’-(1H-indol-2-yl)ethanediamide: Yet another positional isomer.

Uniqueness

N-(diphenylmethyl)-N’-(1H-indol-4-yl)ethanediamide:

Properties

CAS No.

1144447-36-8

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

N'-benzhydryl-N-(1H-indol-4-yl)oxamide

InChI

InChI=1S/C23H19N3O2/c27-22(25-20-13-7-12-19-18(20)14-15-24-19)23(28)26-21(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-15,21,24H,(H,25,27)(H,26,28)

InChI Key

ZFFVGYTWTRSMBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C(=O)NC3=CC=CC4=C3C=CN4

Origin of Product

United States

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